Diethyl 3-Bromobenzylphosphonate

Synthetic Efficiency Isomer Comparison Phosphonate Synthesis

Diethyl 3-Bromobenzylphosphonate (CAS 128833-03-4) is a specialized organophosphonate building block, characterized by its benzyl ring substituted with a bromine atom at the meta position. This compound is fundamentally used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a key method for stereoselective alkene synthesis, and serves as a precursor for creating functionalized stilbenes and complex molecules.

Molecular Formula C11H16BrO3P
Molecular Weight 307.12 g/mol
CAS No. 128833-03-4
Cat. No. B189818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-Bromobenzylphosphonate
CAS128833-03-4
Molecular FormulaC11H16BrO3P
Molecular Weight307.12 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=CC=C1)Br)OCC
InChIInChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
InChIKeyKVNNRCDDRDXWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3-Bromobenzylphosphonate (CAS 128833-03-4) as a Strategic Building Block in HWE Olefination and Phosphonate Synthesis


Diethyl 3-Bromobenzylphosphonate (CAS 128833-03-4) is a specialized organophosphonate building block, characterized by its benzyl ring substituted with a bromine atom at the meta position . This compound is fundamentally used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a key method for stereoselective alkene synthesis, and serves as a precursor for creating functionalized stilbenes and complex molecules . Its value proposition lies in the strategic utility of the bromine substituent, which provides a reactive handle for downstream diversification via cross-coupling reactions, distinguishing it from unsubstituted phosphonate analogs [1].

Why Meta-Bromination Matters: The Distinct Reactivity and Utility of Diethyl 3-Bromobenzylphosphonate


Substituting Diethyl 3-Bromobenzylphosphonate with a generic benzylphosphonate or even its positional isomers is not equivalent. The bromine atom on the benzyl ring is not an inert substituent; it fundamentally alters the molecule's electronic character and provides a specific site for further chemical elaboration [1]. The presence of the bromine atom has been noted to lower the pKa of the corresponding phosphonic acid compared to the unsubstituted analog, potentially enhancing its utility as a phosphate mimic in biological contexts . Critically, the meta-position of the bromine imparts distinct reactivity compared to the ortho- and para-isomers, which can lead to different outcomes in cross-coupling reactions and downstream synthetic pathways .

Quantitative Evidence for Differentiating Diethyl 3-Bromobenzylphosphonate from Analogs


Comparative Synthesis Yields: 3-Bromo vs. 2-Bromo and 4-Bromo Isomers via Michaelis-Arbuzov Reaction

A head-to-head comparison in a patent shows that the Michaelis-Arbuzov synthesis yield for Diethyl 3-Bromobenzylphosphonate (72%) is intermediate between its ortho (78%) and para (66%) isomers under identical reaction conditions (140°C, 2h) [1]. This quantifiable difference in synthetic efficiency is a key factor for procurement and process optimization.

Synthetic Efficiency Isomer Comparison Phosphonate Synthesis

Distinct Physical Properties: Boiling Point of Diethyl 3-Bromobenzylphosphonate vs. Isomers

The reported boiling point for Diethyl 3-Bromobenzylphosphonate under reduced pressure (140-148 °C / 0.7-0.8 mmHg) is significantly different from its 2-bromo (120 °C / 0.2 mmHg) and 4-bromo (135 °C / 0.3 mmHg) counterparts [1]. These distinct physical properties provide a practical, quantitative basis for isomer identification and quality control, as well as for developing separation strategies in a research or production setting.

Purification Isomer Separation Analytical Chemistry

Enabling Specific Application: Synthesis of Functionalized 1,2-Benzophenanthrene Derivatives

Diethyl 3-Bromobenzylphosphonate is specifically cited in a patent (CN-104341265-A) as a key reagent for the preparation of novel 1,2-benzophenanthrene derivatives . This is not a generic application; it leverages the unique reactivity of the 3-bromobenzyl moiety in constructing a specific class of complex polyaromatic structures. While yield data is not available in the abstract, the explicit citation of this exact compound for this application underscores its differentiated utility compared to other phosphonates or benzyl halides.

Medicinal Chemistry Organic Synthesis Polyaromatic Hydrocarbons

Performance in Phosphonate Synthesis: Consistent Yields with 3-Bromo and 3,4-Dimethylbenzyl Alcohols

In a study on the direct conversion of benzylic alcohols to phosphonates, 3-bromobenzyl alcohol performed comparably to 3,4-dimethylbenzyl alcohol, yielding the expected phosphonate in similar yields [1]. This indicates that the meta-bromo substituent is compatible with this synthetic protocol and does not detrimentally affect the reaction outcome compared to a methyl-substituted analog, providing confidence in its predictable performance as a substrate.

Synthetic Method Alcohol to Phosphonate Reaction Scope

Validated Application Scenarios for Diethyl 3-Bromobenzylphosphonate Based on Quantitative Evidence


Precursor for Functionalized Stilbenes and Polyaromatic Hydrocarbons

The primary validated application is as a building block in the synthesis of complex organic molecules, such as functionalized stilbene derivatives and 1,2-benzophenanthrene frameworks, via the Horner-Wadsworth-Emmons reaction. This is supported by its specific citation in relevant patents and literature . Users should prioritize this compound when the target molecule requires a 3-bromobenzyl motif for subsequent cross-coupling or other functionalization.

Intermediate for Antiviral Agent Development

This compound is specifically claimed as a synthetic intermediate for halogenobenzylphosphonic acid derivatives, which have demonstrated antiviral activity [1]. The patent data, which includes direct comparisons of synthesis yields for various isomers, positions Diethyl 3-Bromobenzylphosphonate as a well-characterized and viable entry point for synthesizing this class of potential therapeutics.

Substrate for Methodological Studies in Phosphonate Chemistry

As demonstrated by its inclusion in studies on the direct conversion of benzylic alcohols to phosphonates, Diethyl 3-Bromobenzylphosphonate serves as a reliable and representative substrate for developing and testing new synthetic methodologies [2]. Its performance, shown to be similar to other substituted analogs, confirms its suitability for establishing the scope and limitations of new reactions.

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